Toxicity Profile: 3-Fold Reduction in Systemic Toxicity and 3-Fold Higher MTD vs. Free Mitomycin C
Promitil demonstrates a significantly improved safety profile compared to free mitomycin C (MMC). Preclinical and Phase I clinical studies report a 3-fold reduction in toxicity and a 3-fold higher maximum tolerated dose (MTD) in MMC-equivalents for Promitil . The Phase I study established a single-dose MTD of 3 mg/kg for Promitil, which corresponds to approximately 3-fold greater cumulative MMC-equivalent exposure than achievable with free MMC . Thrombocytopenia is the cumulative dose-limiting toxicity, but the overall safety profile is favorable .
| Evidence Dimension | Systemic Toxicity / Maximum Tolerated Dose (MTD) |
|---|---|
| Target Compound Data | MTD: 3 mg/kg (single dose); Cumulative dose: ~3-fold higher MMC-equivalents |
| Comparator Or Baseline | Free Mitomycin C (MMC) |
| Quantified Difference | 3-fold reduction in toxicity; 3-fold higher MTD in MMC-equivalents |
| Conditions | Phase I clinical trial in patients with advanced solid tumors (N=27); Preclinical murine models |
Why This Matters
Procurement of Promitil is justified over free MMC for applications requiring a higher therapeutic window, enabling more aggressive dosing or combination regimens where free MMC would be prohibitively toxic.
- [1] Gabizon A, Shmeeda H, Tahover E, Kornev G, Patil Y, Amitay Y, Ohana P, Sapir E, Zalipsky S. Development of Promitil®, a lipidic prodrug of mitomycin c in PEGylated liposomes: From bench to bedside. Adv Drug Deliv Rev. 2020;154-155:13-26. View Source
- [2] Gabizon AA, Tahover E, Golan T, Geva R, Perets R, Amitay Y, Shmeeda H, Ohana P. A Phase I Study of Mitomycin-C Prodrug in Pegylated Liposomes. Ann Oncol. 2014;25(Suppl 4):iv160 (Abstract 479P). View Source
